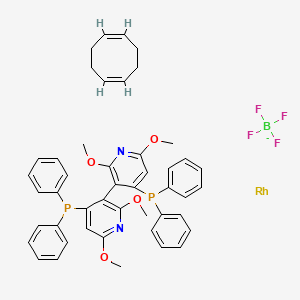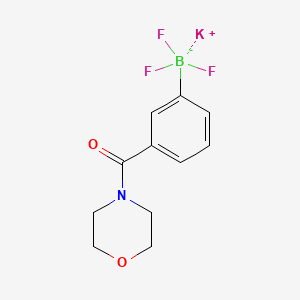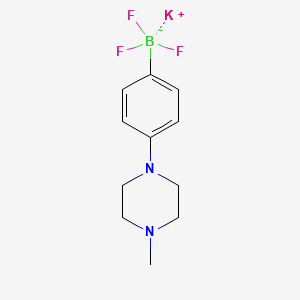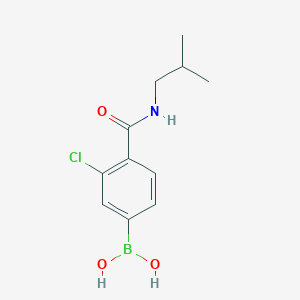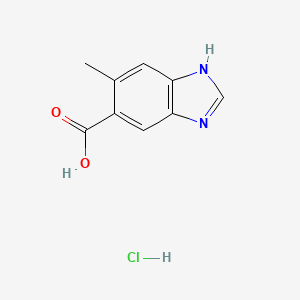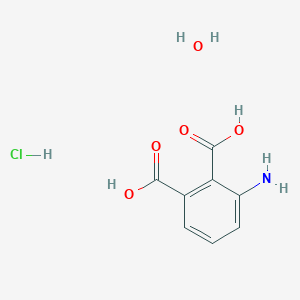
5-Benzoyl-2-(3-cyanophenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a unique chemical compound with the empirical formula C21H13N3O . It is a solid substance and is part of a class of heterocyclic, aromatic compounds known as benzimidazoles .
Synthesis Analysis
Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, can be synthesized through a simple process with high yield and efficiency . The synthesis typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of 5-Benzoyl-2-(3-cyanophenyl)benzimidazole is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule isO=C(C1=CC=CC=C1)C2=CC=C(NC(C3=CC=C(C#N)C=C3)=N4)C4=C2 . Chemical Reactions Analysis
Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . This mechanism of action is due to the benzimidazole’s ability to bind to the colchicine-sensitive site of tubulin .Physical And Chemical Properties Analysis
5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a solid substance . It has a molecular weight of 323.35 and its CAS Number is 1192541-69-7 .科学的研究の応用
Anticancer Properties
5-Benzoyl-2-(3-cyanophenyl)benzimidazole exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with DNA replication or disrupt microtubule dynamics, leading to cell cycle arrest and tumor suppression .
Photodynamic Therapy (PDT)
PDT is a non-invasive treatment for cancer and other diseases. 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can serve as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) upon activation. These ROS selectively damage cancer cells, making PDT a targeted therapy .
Fluorescent Probes
Due to its inherent fluorescence, this compound can be employed as a fluorescent probe in biological imaging. Researchers use it to visualize cellular structures, monitor intracellular processes, and study protein localization. Its emission properties make it valuable for live-cell imaging.
Metal Chelation and Catalysis
The benzimidazole moiety in 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can coordinate with metal ions. Researchers explore its potential as a ligand for metal complexes, which may find applications in catalysis, sensing, or drug delivery. Coordination chemistry studies are ongoing .
Organic Light-Emitting Diodes (OLEDs)
Certain benzimidazole derivatives exhibit excellent electroluminescent properties. Researchers have synthesized OLED materials based on 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, aiming for efficient blue or green emission. These materials contribute to energy-efficient displays and lighting systems.
Antimicrobial Activity
Preliminary studies suggest that 5-Benzoyl-2-(3-cyanophenyl)benzimidazole possesses antimicrobial properties. It inhibits the growth of bacteria and fungi, making it a potential candidate for developing novel antimicrobial agents. Further investigations are needed to understand its mode of action and optimize its efficacy .
Safety and Hazards
特性
IUPAC Name |
3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCUIAUNWFRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2-(3-cyanophenyl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
